2-(Chloromethyl)-5,6-dimethyl-1h-benzimidazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLOVTKVVHNHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295653 | |
| Record name | 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72998-92-6 | |
| Record name | NSC103698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloromethyl 5,6 Dimethyl 1h Benzimidazole
Synthesis of Precursor Amines: 4,5-dimethylbenzene-1,2-diamine (B154071)
The primary precursor for the synthesis of 2-(chloromethyl)-5,6-dimethyl-1H-benzimidazole is 4,5-dimethylbenzene-1,2-diamine. Several synthetic routes are available for the preparation of this key intermediate.
One common approach involves the nitration of o-xylene (B151617) to yield 1,2-dimethyl-4,5-dinitrobenzene, followed by the reduction of the dinitro compound. The reduction can be achieved using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation.
Another reported method is the methylation of p-toluidine (B81030). A general approach involves the reaction of p-toluidine with methylmagnesium bromide (MeMgBr) in the presence of a suitable catalyst to yield 4,5-dimethyl-1,2-phenylenediamine.
A more contemporary and modular synthetic strategy involves the use of 1,2-difluoro-4,5-dinitrobenzene (B1590526) as a starting material. This method relies on two sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired functionalities, offering a versatile route to various 4,5-disubstituted o-phenylenediamines.
While various methods exist, the selection of a specific synthetic route often depends on factors such as the availability of starting materials, scalability, and desired purity of the final product.
Cyclocondensation Approaches for Benzimidazole (B57391) Ring Formation
The formation of the benzimidazole ring is a critical step in the synthesis of this compound. This is typically achieved through the condensation of 4,5-dimethylbenzene-1,2-diamine with a suitable C1-synthon.
The Phillips-Ladenburg synthesis is a classical and widely employed method for the formation of benzimidazoles. colab.wsresearchgate.net This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. researchgate.net In the context of synthesizing the target compound, 4,5-dimethylbenzene-1,2-diamine would be reacted with chloroacetic acid. The reaction is typically carried out at elevated temperatures in the presence of a mineral acid, such as hydrochloric acid, which acts as a catalyst. colab.wsresearchgate.net
A direct and common method for the synthesis of this compound is the condensation of 4,5-dimethylbenzene-1,2-diamine with chloroacetic acid. researchgate.net This reaction is typically performed by refluxing the two reactants in an acidic medium, such as 4N or 5N hydrochloric acid. researchgate.netijsrst.com The acid serves as both a solvent and a catalyst for the cyclization and dehydration steps. Microwave-assisted synthesis has also been reported as an efficient method for this condensation, often leading to shorter reaction times and improved yields. ijsrst.com
The general reaction is as follows:
Regioselective Introduction of the Chloromethyl Moiety at C2
The synthesis of this compound through the condensation of 4,5-dimethylbenzene-1,2-diamine and chloroacetic acid inherently leads to the regioselective introduction of the chloromethyl group at the C2 position of the benzimidazole ring. The mechanism of the reaction dictates that the carbon atom of the carboxylic acid becomes the C2 carbon of the benzimidazole ring.
The reaction proceeds through the initial formation of an N-acyl intermediate, followed by an intramolecular cyclization and subsequent dehydration. This process ensures that the chloromethyl group from chloroacetic acid is exclusively located at the 2-position of the newly formed heterocyclic ring. Therefore, in this synthetic approach, the introduction of the chloromethyl moiety is not a separate step but an integral part of the ring formation, and the regioselectivity is intrinsically controlled by the reaction mechanism.
Mechanistic Insights into Benzimidazole Formation and Chloromethylation
The formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid, such as chloroacetic acid, proceeds through a well-established mechanism. The reaction is typically acid-catalyzed and involves the following key steps:
Protonation of the Carboxylic Acid: In the acidic medium, the carbonyl oxygen of chloroacetic acid is protonated, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: One of the amino groups of 4,5-dimethylbenzene-1,2-diamine acts as a nucleophile and attacks the activated carbonyl carbon of chloroacetic acid, forming a tetrahedral intermediate.
Proton Transfer and Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form an N-acylated intermediate.
Intramolecular Cyclization: The second amino group of the diamine then performs a nucleophilic attack on the carbonyl carbon of the amide group, leading to the formation of a five-membered ring intermediate.
Dehydration: The final step involves the elimination of a second molecule of water from the cyclic intermediate to yield the aromatic benzimidazole ring.
This sequence of reactions ensures the formation of the this compound structure.
Optimization of Reaction Conditions: Temperature, Solvents, Catalysis
The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Several parameters can be optimized to improve the yield and purity of the final product.
Temperature: The condensation reaction is typically carried out at elevated temperatures, often under reflux conditions. The optimal temperature is crucial for driving the dehydration steps and ensuring a reasonable reaction rate. Temperatures in the range of 100-120°C are commonly employed when using conventional heating. google.com Microwave irradiation has been shown to significantly reduce reaction times by rapidly reaching the required temperature. ijsrst.com
Solvents: The choice of solvent is critical. For the condensation of o-phenylenediamines with chloroacetic acid, mineral acids like hydrochloric acid are often used not only as catalysts but also as the reaction medium. researchgate.netijsrst.comgoogle.com The use of an acidic aqueous solution facilitates the protonation steps necessary for the reaction mechanism.
Catalysis: The reaction is acid-catalyzed. Hydrochloric acid is the most commonly reported catalyst for this specific transformation. researchgate.netijsrst.comgoogle.com The concentration of the acid can influence the reaction rate and yield. Other catalysts that have been reported for benzimidazole synthesis in general include ammonium (B1175870) chloride and boric acid, although their efficacy for this specific reaction would need to be evaluated.
The table below summarizes various reaction conditions reported for the synthesis of 2-(chloromethyl)benzimidazole (B146343) derivatives.
| Precursor Amine | C1-Synthon | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | Chloroacetic Acid | 5N HCl | Water | Reflux | 35 min (Microwave) | Not specified | ijsrst.com |
| 4-Substituted-o-phenylenediamine | Chloroacetic Acid | 4N HCl | Water | Reflux | 4 hours | Not specified | researchgate.net |
| o-Phenylenediamine | Chloroacetic Acid | HCl | Water | 100-120 | 3-6 hours | Not specified | google.com |
Chemical Reactivity and Derivatization of 2 Chloromethyl 5,6 Dimethyl 1h Benzimidazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The most prominent feature of 2-(chloromethyl)-5,6-dimethyl-1H-benzimidazole's reactivity is the benzylic-like chloride on the methyl group at the C2-position. This chlorine atom is an excellent leaving group, making the methylene (B1212753) carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity facilitates the straightforward introduction of nitrogen, sulfur, and oxygen-containing functional groups, as well as various inorganic moieties.
Reactions with Primary and Secondary Amines for N-Alkylation
The reaction of this compound with primary and secondary amines is a well-established method for forming new carbon-nitrogen bonds, leading to the synthesis of various N-alkylated derivatives. These nucleophilic substitution reactions typically proceed under basic conditions, which serve to deprotonate the amine nucleophile, increasing its reactivity. researchgate.netresearchgate.net Common solvents for this transformation include polar aprotics like N,N-dimethylformamide (DMF) or alcohols such as ethanol. researchgate.netresearchgate.net The choice of base can range from inorganic carbonates like potassium carbonate (K₂CO₃) to organic bases such as triethylamine (B128534) (TEA). researchgate.net The reaction generally affords good to excellent yields of the corresponding 2-(aminomethyl)-5,6-dimethyl-1H-benzimidazole derivatives. A variety of amines, including substituted anilines, heterocyclic amines, and piperazines, have been successfully employed in this reaction. researchgate.netelsevierpure.com
| Amine Nucleophile | Base/Solvent | Product | Yield (%) |
|---|---|---|---|
| Substituted Anilines | KOH / Ethanol | N-((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methyl)anilines | ~75-85% |
| 1-(4-Fluorophenyl)piperazine | Triethylamine / DMF | 1-((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)piperazine | ~75% |
| Various Aromatic Amines | K₂CO₃ / DMF | 2-((Arylamino)methyl)-5,6-dimethyl-1H-benzimidazoles | 55-85% |
Thiolation and Thioether Formation via Sulfur Nucleophiles
Sulfur-based nucleophiles react readily with this compound to form thioethers. Thiophenols, mercaptans, and heterocyclic thiols, such as 2-mercaptobenzimidazoles, can be used to introduce a sulfur linkage. researchgate.netresearchgate.net These reactions are typically carried out in the presence of a base, like sodium methoxide (B1231860) or potassium carbonate, in a suitable solvent such as methanol (B129727) or DMF. researchgate.net The reaction of 2-(chloromethyl)benzimidazoles with thiourea (B124793) is another important transformation, which initially forms an isothiouronium salt. This intermediate can then be hydrolyzed or reacted further to yield thiols or other thio-derivatives. researchgate.net
| Sulfur Nucleophile | Base/Solvent | Product | Yield (%) |
|---|---|---|---|
| 2-Mercapto-1H-benzimidazole | Sodium / Methanol | 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5,6-dimethyl-1H-benzimidazole | Not Reported |
| Thiophenol | KOH / Ethanol | 2-((Phenylthio)methyl)-5,6-dimethyl-1H-benzimidazole | Not Reported |
| Thiourea | Acetonitrile (B52724) | (2-((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methyl)isothiouronium chloride | ~88% |
Oxygen Nucleophile Reactions: Ether and Ester Formation
Oxygen nucleophiles, such as phenols and alkoxides, can displace the chloride to form the corresponding ethers. The reaction with substituted phenols, for instance, typically requires basic conditions to generate the more nucleophilic phenoxide ion. researchgate.net Solvents like dry methanol or dioxane are often employed for these reactions. researchgate.net Similarly, ester derivatives can be synthesized through the reaction with carboxylate anions, typically derived from a carboxylic acid and a base. This method provides a direct route to attach the benzimidazole (B57391) moiety to other molecules via an ester linkage.
| Oxygen Nucleophile | Base/Solvent | Product | Yield (%) |
|---|---|---|---|
| Phenol (B47542) Derivatives | Potassium Carbonate / Dioxane | 2-(Phenoxymethyl)-5,6-dimethyl-1H-benzimidazoles | ~60-75% |
| Substituted Phenols | Potassium Hydroxide / Methanol | 2-((Aryloxy)methyl)-5,6-dimethyl-1H-benzimidazoles | Not Reported |
Reactions with Inorganic Nucleophiles
The chloromethyl group is also reactive towards a range of inorganic nucleophiles. For example, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF can be used to synthesize 2-(azidomethyl)-5,6-dimethyl-1H-benzimidazole. This azide derivative is a valuable intermediate that can be further transformed, for instance, into an amine via reduction or used in click chemistry reactions. Other inorganic nucleophiles such as cyanide or iodide can also be employed to introduce further chemical diversity at the C2-methyl position.
Electrophilic Aromatic Substitution on the Benzimidazole Ring System
The benzene (B151609) ring of the 5,6-dimethyl-1H-benzimidazole system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the fused imidazole (B134444) ring and the two methyl groups. The positions available for substitution are C4 and C7. The methyl groups at C5 and C6 are ortho, para-directing and activating, strongly favoring substitution at the adjacent C4 and C7 positions. Theoretical studies and experimental evidence on related benzimidazoles confirm that electrophilic attack, such as nitration and halogenation, occurs on the benzene ring rather than the imidazole moiety.
Nitration of 5,6-dimethylbenzimidazole (B1208971), for example, has been shown to yield the 4-nitro derivative. nih.govnih.gov Similarly, bromination is expected to proceed at the C4 or C7 position. The regioselectivity can be influenced by the reaction conditions and the specific electrophile used.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-(Chloromethyl)-5,6-dimethyl-4-nitro-1H-benzimidazole |
| Bromination | Br₂ / Acetic Acid | 4-Bromo-2-(chloromethyl)-5,6-dimethyl-1H-benzimidazole |
Modifications at the N1-Position of the Benzimidazole Ring
The N1-proton of the benzimidazole ring is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate, to generate a benzimidazolide (B1237168) anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the N1-position. This N-alkylation or N-acylation is a common strategy to further derivatize the molecule. lookchem.com
When this compound is the substrate, there is a potential for competitive reaction between the N1-anion and the chloromethyl group if an external electrophile is introduced. However, by carefully selecting the reaction conditions and reagents, selective N1-functionalization can be achieved. For instance, reacting the pre-formed N1-anion with an alkyl halide like methyl iodide or benzyl (B1604629) bromide leads to the corresponding 1-alkyl-2-(chloromethyl)-5,6-dimethyl-1H-benzimidazole derivative. This reaction highlights the dual reactivity of the parent molecule, offering multiple avenues for structural modification. researchgate.net
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the imidazole ring in this compound are nucleophilic and readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing diverse substituents at the N-1 and/or N-3 positions, thereby modulating the compound's physicochemical and biological properties.
N-Alkylation: The N-alkylation of the 5,6-dimethylbenzimidazole core has been explored using various alkylating agents. For instance, the reaction of 5,6-dimethylbenzimidazole with ketonic Mannich bases has been shown to yield 1-(3-oxopropyl)benzimidazoles. This reaction proceeds by the alkylation of the N-1 position of the benzimidazole ring.
A study on a similar, yet unsubstituted at the 2-position, benzimidazole highlights a copper-catalyzed three-component coupling reaction of a terminal alkyne, a sulfonyl azide, and an o-phenylenediamine (B120857) derivative to produce N-acylated-2-substituted-benzimidazoles. In one specific example, the reaction of 4,5-dimethyl-1,2-phenylenediamine with phenylacetylene (B144264) and benzoyl azide in the presence of a copper(I) iodide catalyst resulted in the formation of (2-benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone in 70% yield. nih.gov This reaction demonstrates a versatile method for the simultaneous N-acylation and C2-alkylation of the 5,6-dimethylbenzimidazole scaffold.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) |
| 4,5-Dimethyl-1,2-phenylenediamine | Phenylacetylene | Benzoyl azide | CuI | (2-Benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | 70 |
N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom of the benzimidazole ring, typically using acyl chlorides or anhydrides as acylating agents. This functionalization is crucial for the synthesis of various biologically active molecules. While specific studies on the N-acylation of this compound are not extensively detailed in the reviewed literature, the principles of N-acylation of the benzimidazole core are well-established. The aforementioned three-component reaction provides a modern approach to achieving N-acylation concurrently with other transformations. nih.gov
Investigation of Tautomeric Forms upon N-Substitution
Benzimidazole and its derivatives can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. For asymmetrically substituted benzimidazoles, such as those resulting from N-alkylation or N-acylation, this tautomerism leads to the formation of two distinct isomers.
In the case of N-substituted 5,6-dimethyl-1H-benzimidazoles, the substituent at the N-1 position breaks the symmetry of the molecule, leading to two potential tautomers if a proton is present on the other nitrogen. However, upon N-substitution, the tautomerism is resolved into distinct N-1 and N-3 isomers. The position of the substituent can significantly influence the electronic distribution and steric environment of the molecule, which in turn affects its reactivity and biological interactions.
Theoretical and experimental studies on symmetrically substituted 2,2'-bis-benzimidazoles, including a 5(6),5'(6')-dimethyl derivative, have been conducted to understand the influence of substituents on the energy barriers for tautomeric interconversion. researchgate.net While this study does not directly address N-acylated or N-alkylated monomeric this compound, it provides valuable insights into how substituents on the benzene ring can affect the tautomeric equilibrium in related systems. The understanding of these tautomeric forms is critical for structure-activity relationship (SAR) studies and for predicting the binding modes of these molecules with biological targets.
Multi-Component Reactions Involving the Benzimidazole Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The 5,6-dimethyl-1H-benzimidazole scaffold has been successfully employed in such reactions to generate structurally diverse and complex molecules.
A notable example is the copper-catalyzed three-component coupling reaction previously mentioned, which provides a direct route to N-acylated-2-substituted-5,6-dimethyl-benzimidazoles. nih.gov This reaction demonstrates the power of MCRs in rapidly assembling complex molecular architectures from simple starting materials. The ability to incorporate three different components in a single step offers significant advantages in terms of time and resource efficiency for the creation of chemical libraries for drug discovery.
| Reaction Type | Reactants | Product | Key Features |
| Three-component coupling | 4,5-Dimethyl-1,2-phenylenediamine, Terminal alkyne, Sulfonyl azide | N-Acyl-2-alkyl-5,6-dimethyl-1H-benzimidazole | Copper-catalyzed, High efficiency, Builds complexity rapidly |
Heterocycle Fusion and Annulation Strategies
The construction of fused heterocyclic systems containing the benzimidazole core is a significant area of research, as these compounds often exhibit enhanced biological activities. Annulation, the formation of a new ring onto an existing one, and other heterocycle fusion strategies are employed to create these complex polycyclic structures.
Various synthetic strategies have been developed for the synthesis of ring-fused benzimidazoles, often involving the benzimidazole moiety as a starting point. nih.gov These methods include transition metal-catalyzed intramolecular and intermolecular aminations. The 2-(chloromethyl) group in the title compound is a particularly useful handle for such transformations, as it can readily participate in cyclization reactions to form a new fused ring.
For instance, the reactive chloromethyl group can be displaced by a nucleophile from a tethered side chain attached to the N-1 position, leading to the formation of a fused ring system. While specific examples starting from this compound are not explicitly detailed in the provided search results, the general strategies for annulation onto the benzimidazole scaffold are well-documented and applicable. nih.gov These strategies open avenues for the synthesis of novel tetracyclic and pentacyclic systems with potential applications in various fields of chemistry.
Spectroscopic and Structural Elucidation of 2 Chloromethyl 5,6 Dimethyl 1h Benzimidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton NMR (¹H-NMR) spectroscopy reveals the chemical environment of protons within a molecule. The spectrum of 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole is characterized by distinct singlets, a consequence of the molecule's symmetry. The two methyl groups at positions 5 and 6 are chemically equivalent, as are the aromatic protons at positions 4 and 7.
The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to tautomerism and hydrogen bonding. The aromatic protons (H-4 and H-7) are expected to resonate as a singlet in the aromatic region (around 7.0-7.5 ppm). The protons of the two methyl groups (-CH₃) at positions C-5 and C-6 are equivalent and thus produce a sharp singlet, typically in the range of 2.3-2.5 ppm. The chloromethyl (-CH₂Cl) protons also appear as a distinct singlet, shifted further downfield (typically 4.7-5.0 ppm) due to the deshielding effect of the adjacent electronegative chlorine atom and the benzimidazole (B57391) ring system.
Table 1: Expected ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H | > 10.0 | Broad Singlet |
| H-4, H-7 | ~ 7.30 | Singlet |
| -CH₂Cl | ~ 4.80 | Singlet |
| 5-CH₃, 6-CH₃ | ~ 2.40 | Singlet |
Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C-NMR) spectroscopy provides critical information about the carbon framework of the molecule. Due to the rapid tautomeric equilibrium common in N-unsubstituted benzimidazoles, pairs of carbons in the benzene (B151609) portion of the ring system (C-4/C-7 and C-5/C-6) may become chemically equivalent on the NMR timescale, leading to fewer signals than the total number of carbon atoms. arabjchem.org
The C-2 carbon, attached to the chloromethyl group, is expected to resonate significantly downfield (~151-153 ppm). The quaternary carbons C-3a and C-7a, at the fusion of the two rings, would also appear in the downfield region. The carbons bearing the methyl groups (C-5 and C-6) and the remaining aromatic carbons (C-4 and C-7) are found at intermediate chemical shifts. The chloromethyl carbon (-CH₂Cl) is anticipated in the aliphatic region, typically around 35-45 ppm, while the equivalent methyl carbons (-CH₃) would appear at the most upfield position (~20 ppm).
Table 2: Expected ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~ 152.0 |
| C-3a, C-7a | ~ 138.0 |
| C-5, C-6 | ~ 132.0 |
| C-4, C-7 | ~ 115.0 |
| -CH₂Cl | ~ 40.0 |
| 5-CH₃, 6-CH₃ | ~ 20.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are invaluable for confirming structural assignments by revealing correlations between nuclei.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 5,6-dimethylbenzimidazole (B1208971) has been analyzed in detail. nih.gov For the title compound, additional characteristic bands are expected.
The spectrum is dominated by a broad absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibration involved in intermolecular hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methyl and chloromethyl groups are observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system give rise to strong absorptions in the 1600-1450 cm⁻¹ region. A moderate to strong band corresponding to the C-Cl stretch of the chloromethyl group is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (H-bonded) | 3200 - 2800 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| C=N / C=C Stretch | 1600 - 1450 | Strong to Medium |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula.
For this compound, the analysis would be performed on the protonated molecule, [M+H]⁺. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, where the [M+2+H]⁺ peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the [M+H]⁺ peak (due to the ³⁵Cl isotope).
Table 4: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass | Found Exact Mass |
| C₁₀H₁₁ClN₂ | [M+H]⁺ | 195.0684 | (Experimentally determined) |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides exact coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. This technique also reveals details about the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking.
Table 5: Representative Crystallographic Data for a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium Derivative mdpi.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.0799 |
| b (Å) | 10.3708 |
| c (Å) | 14.8809 |
| α (°) | 81.334 |
| β (°) | 85.934 |
| γ (°) | 66.867 |
This data illustrates the type of precise structural information obtained from X-ray diffraction, which serves as the ultimate confirmation of the molecular structure determined by spectroscopic methods.
Chromatographic Purity Assessment Techniques (e.g., HPLC, GC-MS)
The purity of this compound and its derivatives is a critical parameter, ensuring the reliability of spectroscopic and biological data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for the purity assessment of these compounds. These methods allow for the separation, identification, and quantification of the main compound and any potential impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of benzimidazole derivatives due to its high resolution and sensitivity. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with modifiers like acids (e.g., phosphoric acid) or buffers to improve peak shape and resolution. researchgate.net
The retention of benzimidazole derivatives is influenced by the composition of the mobile phase; for instance, the retention factors can be studied using different compositions of water-acetonitrile and water-methanol solutions. ijsrst.com The detection of the eluted compounds is commonly performed using a UV detector at a wavelength where the benzimidazole ring system exhibits strong absorbance. researchgate.net Method validation in terms of selectivity, accuracy, and precision is crucial to ensure the reliability of the results. researchgate.net
Below is an interactive data table summarizing typical HPLC parameters that could be applied for the purity assessment of this compound, based on methods developed for related benzimidazole compounds.
| Parameter | Typical Conditions |
| Stationary Phase | Reversed-phase C8 or C18 column |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% acid like phosphoric acid or formic acid to improve peak shape) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV spectrophotometry at a wavelength between 254 nm and 288 nm |
| Column Temperature | Ambient to 40 °C |
| Injection Volume | 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying volatile and semi-volatile compounds. For the analysis of this compound, the compound would first need to be sufficiently volatile and thermally stable to be amenable to GC. If not, derivatization might be necessary.
In the GC inlet, the sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for unequivocal identification by comparing the fragmentation pattern with spectral libraries or by interpretation.
The following interactive table outlines general GC-MS parameters that would be suitable for the analysis of this compound and its potential impurities.
| Parameter | Typical Conditions |
| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | A temperature gradient, for example, starting at 100 °C, holding for a few minutes, then ramping up to 280-300 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | m/z 40 - 500 |
The purity of synthesized benzimidazole derivatives is often initially assessed by Thin Layer Chromatography (TLC) before being subjected to more rigorous quantitative techniques like HPLC or GC-MS. researchgate.net
Computational and Theoretical Investigations of 2 Chloromethyl 5,6 Dimethyl 1h Benzimidazole
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. DFT, a widely used method, balances computational cost and accuracy, making it suitable for studying molecules of this size.
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 2-(chloromethyl)-5,6-dimethyl-1H-benzimidazole, this would involve mapping the potential energy surface to identify the global minimum energy conformation, considering the rotation around the single bonds, particularly the bond connecting the chloromethyl group to the benzimidazole (B57391) ring.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are key to its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, these calculations would reveal the distribution of electron density and predict the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. An MEP map of this compound would highlight the reactive sites, such as the nitrogen atoms of the imidazole (B134444) ring and the electronegative chlorine atom.
Theoretical Studies on Tautomerism and Isomerization Pathways
Benzimidazole and its derivatives are known to exhibit tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, this would result in an equilibrium between the 1H and 3H tautomers. Theoretical calculations could determine the relative energies of these tautomers, providing insight into which form is more stable and therefore more abundant. Furthermore, these studies could model the energy barriers associated with the isomerization process, shedding light on the kinetics of this tautomeric equilibrium.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state is crucial for determining the activation energy and, consequently, the rate of the reaction. For example, modeling the nucleophilic substitution of the chlorine atom in the chloromethyl group would provide a detailed understanding of the reaction mechanism and the factors that influence its feasibility and rate.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) is a commonly employed method to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net These theoretical predictions are invaluable for structural elucidation and for understanding the electronic properties of the molecule. While direct computational studies on this compound are not extensively available in the reviewed literature, predictions can be made based on computational analyses of closely related benzimidazole derivatives.
The prediction of NMR spectra through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, has become a standard tool for the structural analysis of organic molecules. researchgate.netbeilstein-journals.org By calculating the magnetic shielding tensors of the nuclei, the chemical shifts (δ) can be predicted with a reasonable degree of accuracy.
For this compound, the predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the chloromethyl protons, and the N-H proton of the imidazole ring. The protons on the benzene (B151609) ring (H-4 and H-7) would likely appear as singlets due to the symmetrical substitution pattern. The two methyl groups at positions 5 and 6 are chemically equivalent and would therefore give rise to a single, more intense singlet. The protons of the chloromethyl group at the 2-position would also appear as a singlet. The N-H proton of the imidazole ring is expected to be a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.
The predicted ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule. The carbons of the benzene ring, the imidazole ring, the methyl groups, and the chloromethyl group would all have characteristic chemical shifts. The symmetry of the 5,6-dimethyl substitution would result in fewer signals for the benzene part of the molecule than for an unsymmetrically substituted derivative.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on computational studies of related benzimidazole derivatives)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 12.0 - 13.0 | br s |
| H-4, H-7 | 7.2 - 7.5 | s |
| CH₃ (5,6) | 2.3 - 2.5 | s |
| CH₂Cl | 4.8 - 5.1 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on computational studies of related benzimidazole derivatives)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (C2) | 150 - 155 |
| C-Cl (CH₂Cl) | 40 - 45 |
| C-Ar (C4, C7) | 110 - 120 |
| C-Ar (C5, C6) | 130 - 135 |
| C-Ar (C3a, C7a) | 135 - 140 |
| CH₃ | 20 - 22 |
Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental IR spectra. dtic.mil DFT calculations can predict the vibrational modes of this compound, which correspond to the absorption bands in its IR spectrum.
The predicted IR spectrum would exhibit characteristic bands for the various functional groups present in the molecule. A broad band in the region of 3100-2800 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic ring and the methyl and chloromethyl groups would appear in the 3100-2900 cm⁻¹ range. The C=N stretching of the imidazole ring is expected to be observed around 1620-1640 cm⁻¹. The C=C stretching vibrations of the benzene ring would likely produce bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations are predicted to be in the 1300-1400 cm⁻¹ range. mdpi.com A notable feature would be the C-Cl stretching vibration of the chloromethyl group, which is expected to appear in the 800-600 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound (Based on computational studies of related benzimidazole derivatives)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3100 - 2800 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2900 |
| C=N stretch (imidazole) | 1620 - 1640 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-N stretch | 1300 - 1400 |
| C-Cl stretch | 800 - 600 |
Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals.
The predicted UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the benzimidazole chromophore. Typically, benzimidazole derivatives exhibit two main absorption bands corresponding to π → π* transitions. semanticscholar.org For this compound, these bands are predicted to be in the range of 240-250 nm and 270-290 nm. The presence of the methyl and chloromethyl substituents may cause slight shifts in the absorption maxima (λ_max) compared to the parent benzimidazole. The electronic transitions are primarily associated with the π-electron system of the fused aromatic rings. mdpi.com
Table 4: Predicted UV-Vis Absorption Maxima for this compound (Based on computational studies of related benzimidazole derivatives)
| Electronic Transition | Predicted λ_max (nm) |
| π → π | 240 - 250 |
| π → π | 270 - 290 |
Mechanistic Research and Biological Interactions Excluding Clinical Human Trial Data
In Vitro Studies of Molecular Target Interactions
There is no specific information available in the public domain regarding the inhibitory activity of 2-(Chloromethyl)-5,6-dimethyl-1h-benzimidazole against enzymes such as topoisomerases or various kinases. Research on other benzimidazole (B57391) derivatives has shown that this class of compounds can act as inhibitors of crucial enzymes involved in cell proliferation and survival, such as topoisomerase I and protein kinase CK1δ. nih.govnih.gov However, assays to determine the specific inhibitory concentrations (e.g., IC50 values) or the mechanism of inhibition for this compound have not been reported.
Specific studies detailing the direct interaction of this compound with DNA are not found in the reviewed literature. While some benzimidazole compounds are known to bind to the minor groove of DNA or act as intercalating agents, which involves stacking between DNA base pairs, no such investigations have been published for this particular compound. nih.govresearchgate.net Therefore, its DNA binding constant (Kb), preferred binding mode, and any resulting structural changes to the DNA helix are unknown.
A detailed protein-ligand interaction profile for this compound is not available. Computational and experimental studies, such as X-ray crystallography or NMR spectroscopy, which are necessary to understand the specific binding interactions with potential protein targets, have not been reported for this compound.
Cellular Level Investigations in In Vitro Cell Line Models
No data from in vitro studies on the cytotoxicity or antiproliferative effects of this compound against any specific cancer cell lines have been published. While numerous benzimidazole derivatives have demonstrated potent activity against various cancer cell lines, including those from breast, lung, and liver cancers, the efficacy of this specific compound remains uninvestigated. jksus.org Consequently, there are no available data tables of IC50 values or dose-response curves for this compound.
There is no available research demonstrating that this compound induces apoptosis in cancer cells. Mechanistic studies on other benzimidazoles have shown they can trigger programmed cell death through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins. nih.govresearchgate.net However, investigations into whether this compound can initiate similar apoptotic cascades, and the molecular mechanisms involved, have not been documented.
Antimicrobial Activity against Specific Microbial Strains (e.g., Bacterial, Fungal)
The benzimidazole scaffold, particularly derivatives of 2-(chloromethyl)-1H-benzimidazole, has been a subject of significant research for its potential antimicrobial properties. Studies have demonstrated that modifications of this core structure can yield compounds with notable activity against a range of pathogenic bacteria and fungi.
Derivatives synthesized from 2-chloromethyl-1H-benzimidazole have been evaluated for their efficacy in inhibiting microbial growth. ijpsjournal.com One area of focus has been on their antibacterial action against Gram-positive bacteria, such as Staphylococcus aureus, a common cause of various infections. ijpsjournal.com The emergence of drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) has spurred the search for new antibacterial agents, and certain benzimidazole derivatives have shown promise in this regard, with minimum inhibitory concentrations (MICs) comparable to the established antibiotic ciprofloxacin. nih.gov
The antifungal potential of these compounds has also been extensively investigated. ijpsjournal.com A number of derivatives exhibit potent fungicidal activity against various fungal strains. nih.gov Research involving the reaction of 2-chloromethyl-1H-benzimidazole with different nucleophiles, such as dithiocarbamates, amines, and phenols, has produced compounds with significant antifungal effects. researchgate.net Some of these synthesized compounds have shown complete inhibition of fungal growth at concentrations ranging from 200–1000 ppm against plant-pathogenic fungi like B. sinerea, F. solani, and R. solani. researchgate.net Furthermore, studies on a broader library of benzimidazole derivatives revealed that 23 compounds had potent fungicidal activity, with MIC values equivalent to or better than the widely used antifungal drug amphotericin B. nih.gov
The following table summarizes the antimicrobial activity of selected benzimidazole derivatives against various microbial strains as reported in the literature.
| Microbial Strain | Type | Observed Activity | Reference Compound(s) | Source |
|---|---|---|---|---|
| Staphylococcus aureus (including MRSA) | Bacterium (Gram-positive) | Some derivatives showed MICs comparable to ciprofloxacin. | Ciprofloxacin | nih.gov |
| Escherichia coli | Bacterium (Gram-negative) | Some derivatives showed slight activity. | Not specified | mdpi.com |
| Bacillus cereus | Bacterium (Gram-positive) | Some derivatives showed high to moderate activity. | Not specified | mdpi.com |
| Candida species | Fungus | Potent fungicidal activity observed, with MICs equivalent to or greater than amphotericin B for some derivatives. | Amphotericin B | nih.govpjmonline.org |
| Aspergillus niger | Fungus | Some derivatives demonstrated notable inhibitory effects. | Not specified | mdpi.com |
| Botrytis sinerea | Fungus (Plant Pathogen) | Some derivatives showed 100% inhibition at 200-1000 ppm. | Not specified | researchgate.net |
| Fusarium solani | Fungus (Plant Pathogen) | Some derivatives showed 100% inhibition at 200-1000 ppm. | Not specified | researchgate.net |
| Rhizoctonia solani | Fungus (Plant Pathogen) | Some derivatives showed 100% inhibition at 200-1000 ppm. | Not specified | researchgate.net |
Anti-inflammatory Mechanisms in Cellular Models
Benzimidazole-based compounds are recognized for their anti-inflammatory properties, which are believed to stem from their ability to modulate key pathways involved in the inflammatory response. nih.gov While specific cellular model data for this compound is limited in the available literature, the mechanisms of related benzimidazole derivatives have been studied, providing insight into their potential modes of action.
A primary mechanism by which benzimidazole derivatives exert anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Additionally, some derivatives have been found to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. nih.govnih.gov
Beyond direct enzyme inhibition, the anti-inflammatory actions of benzimidazoles can involve other cellular targets. nih.gov Studies on various derivatives have shown interactions with specific kinases, such as p38 MAP kinase and lymphocyte-specific protein tyrosine kinase (Lck), which play significant roles in regulating inflammatory signaling pathways. nih.gov Inhibition of these kinases can disrupt the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), thereby dampening the inflammatory response. nih.gov
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of the benzimidazole scaffold. nih.gov These studies systematically alter the chemical structure of the parent compound and assess how these modifications affect its pharmacological properties. For derivatives of 2-(chloromethyl)-1H-benzimidazole, the chloromethyl group at the 2-position serves as a versatile handle for introducing a wide variety of functional groups.
The antimicrobial and anti-inflammatory activities of these compounds are highly dependent on the nature of the substituents attached to the benzimidazole core. nih.gov SAR analyses have shown that substituting the chlorine atom of the 2-chloromethyl group with different primary amines or other nucleophiles can lead to dramatic changes in biological effectiveness. researchgate.net For instance, the introduction of certain aromatic amines at this position has been reported to yield derivatives with good analgesic and anti-inflammatory activities. scispace.com
In the context of antimicrobial activity, the type of substituent plays a critical role. The replacement of the chlorine atom with a dithiocarbamate (B8719985) group resulted in moderate changes in antifungal activity, whereas substitution with certain pyrimidine-2-thione moieties diminished the activity. researchgate.net Conversely, introducing various primary amine groups led to an increase in antifungal efficacy. researchgate.net These findings underscore that the biological activity of functionalized derivatives is not merely due to the presence of the benzimidazole core, but is intricately linked to the specific chemical properties of the groups appended to it. nih.gov
Advanced Applications in Chemical Science and Technology Excluding Biomedical/clinical
Utilization as Key Synthetic Intermediates for Complex Organic Molecules
The reactive chloromethyl group at the 2-position of the benzimidazole (B57391) ring makes 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole a highly valuable intermediate in organic synthesis. This functionality allows for straightforward nucleophilic substitution reactions, providing a gateway to a diverse range of more complex molecules. The core structure, analogous to the well-studied 2-(chloromethyl)-1H-benzimidazole, acts as a versatile precursor for creating derivatives with tailored properties. evitachem.comresearchgate.net
The synthesis process often involves the reaction of 4,5-dimethyl-o-phenylenediamine with chloroacetic acid or a derivative thereof. Once formed, the chloromethyl group can be readily substituted by various nucleophiles such as amines, thiols, or phenoxides. This enables the facile construction of larger, more complex molecular architectures. For instance, its reaction with primary aromatic and heterocyclic amines can yield substituted 2-aminomethylbenzimidazoles, while reactions with phenol (B47542) derivatives lead to 2-phenoxymethylbenzimidazoles. researchgate.net These reactions are fundamental in building molecules for various non-biomedical applications, including agrochemicals and materials science. The presence of the 5,6-dimethyl groups on the benzene (B151609) ring can be used to fine-tune the electronic and steric properties of the final molecule, influencing its solubility, reactivity, and interaction with other materials.
A general synthetic route starting from 3-amino-4-methylamino benzoic acid involves cyclization with chloroacetyl chloride to yield 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid, showcasing the compound's role as a foundational element in multi-step syntheses. google.com This adaptability makes this compound a key component in the synthetic chemist's toolbox for accessing novel organic compounds.
Role in Agrochemical Development (e.g., Fungicides, Herbicides)
The benzimidazole moiety is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.govmdpi.com Derivatives of 2-(chloromethyl)-benzimidazole have been extensively studied for their potent activity against a variety of plant pathogenic fungi. The fungicidal mechanism of benzimidazoles often involves the disruption of microtubule assembly in fungal cells.
Research has demonstrated that derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole exhibit significant antifungal properties. nih.gov For example, a series of 35 benzimidazole derivatives were synthesized and evaluated against five phytopathogens, with some compounds showing strong growth inhibition against species like Colletotrichum gloeosporioides, Alternaria solani, and Fusarium solani. nih.gov Similarly, studies on 2-chloromethyl-5-methyl benzimidazoles condensed with heterocyclic thiols have produced compounds that showed greater fungicidal activity than some commercially available fungicides. nih.gov
The 5,6-dimethyl substitution pattern on the benzimidazole ring is explored to enhance efficacy and selectivity. The introduction of these methyl groups can modify the lipophilicity and electronic nature of the molecule, potentially leading to improved uptake and interaction with the target site in the fungus. While specific data on the herbicidal activity of this compound is limited, related chloroacetamide derivatives have been evaluated as herbicidal agents, suggesting a potential avenue for future research in this area. ekb.eg
| Compound | Target Fungus | IC₅₀ (μg/mL) |
|---|---|---|
| 4m | C. gloeosporioides | 20.76 |
| 4m | A. solani | 27.58 |
| 4m | F. solani | 18.60 |
| 5b | Cytospora sp. | 30.97 |
| 5b | C. gloeosporioides | 11.38 |
| 5b | B. cinerea | 57.71 |
| 5b | F. solani | 40.15 |
| 7f | B. cinerea | 13.36 |
| Hymexazol (Control) | B. cinerea | 8.92 |
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Pathways
Traditional synthesis methods for benzimidazoles often rely on harsh conditions and hazardous solvents. chemmethod.com The future of synthesizing 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole will prioritize green chemistry principles to minimize environmental impact. chemmethod.comeprajournals.com Research will likely focus on solvent-free reactions, the use of renewable feedstocks, and the development of recyclable catalysts. eprajournals.comeprajournals.com
Promising green synthetic strategies for benzimidazole (B57391) derivatives include:
Catalyst-mediated synthesis: Utilizing catalysts like erbium(III) triflate, zeolites, or zinc acetate (B1210297) can enable reactions in greener solvents like water or ethanol, often at lower temperatures and with higher yields. chemmethod.commdpi.com
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Solvent-free conditions: Performing reactions by physically grinding reagents, sometimes with a catalytic amount of a substance like ammonium (B1175870) chloride, represents a highly sustainable approach. researchgate.net
Use of Deep Eutectic Solvents (DES): These solvents can act as both the reaction medium and reagent, simplifying the process and work-up. nih.gov
Future studies should aim to adapt these methods for the specific synthesis of this compound, likely starting from 4,5-dimethyl-o-phenylenediamine and chloroacetic acid or a derivative. A comparative analysis of these green methods against traditional protocols would be crucial for establishing more sustainable industrial production.
| Method | Catalyst/Medium | Advantages | Reference |
| Catalyst in Green Solvent | Zinc Triflate in Ethanol | Efficient, mild conditions, commercially available catalyst. | chemmethod.com |
| Aqueous Boric Acid | Boric Acid / Water | Convenient, good yields, environmentally benign. | chemmethod.com |
| Solvent-Free Grinding | p-Toluenesulfonic Acid | Short reaction time, high efficiency, simple product isolation. | rsc.org |
| Deep Eutectic Solvent | Choline Chloride:o-PDA | Acts as both solvent and reagent, high yields, simplified work-up. | nih.gov |
Exploration of Novel Reactivity and Transformation Pathways
The chloromethyl group at the 2-position is the key to the reactivity of this compound. It is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. rsc.orgrsc.org This allows for the facile introduction of a wide variety of functional groups, serving as a gateway to a vast library of new derivatives. researchgate.net
Future research will undoubtedly explore this reactivity in greater depth. Key areas of investigation will include:
Reaction with diverse nucleophiles: While reactions with amines and thiols are known for the parent 2-(chloromethyl)-1H-benzimidazole, a systematic exploration with a broader range of nucleophiles (e.g., azides, cyanides, carbanions, organometallic reagents) could yield novel molecular scaffolds. researchgate.netresearchgate.net
Palladium-catalyzed cross-coupling reactions: The benzimidazole core can be functionalized through modern cross-coupling reactions, enabling the synthesis of complex, polyfunctional molecules that are otherwise difficult to access. nih.gov
Development of cascade reactions: Designing one-pot reactions that involve an initial nucleophilic substitution followed by an intramolecular cyclization or rearrangement could provide rapid access to complex heterocyclic systems.
Influence of the 5,6-dimethyl groups: A crucial research aspect will be to quantify the electronic and steric influence of the dimethyl substituents on the reactivity of the chloromethyl group compared to its unsubstituted analogue. These electron-donating groups are expected to modulate the reactivity and stability of reaction intermediates.
Integration with Advanced Computational and Machine Learning Approaches
Computational chemistry and machine learning (ML) are revolutionizing chemical research and drug discovery. frontiersin.orgyoutube.com For this compound and its derivatives, these tools offer powerful predictive capabilities.
Future research directions in this domain include:
Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to understand the molecule's electronic structure, predict its reactivity, and calculate spectroscopic properties (NMR, IR, UV-Vis), which can aid in structural characterization. nih.gov
Molecular Docking and Dynamics: For potential therapeutic applications, computational docking and molecular dynamics simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. mdpi.comnih.gov This allows for the in silico screening of large virtual libraries before committing to synthetic work.
Machine Learning for Property Prediction: ML models can be trained on existing data from other benzimidazole derivatives to predict properties of new, unsynthesized compounds. frontiersin.org This can include predicting biological activity, absorption, distribution, metabolism, and excretion (ADME) properties, or material characteristics. researchgate.netmdpi.com
De Novo Design: Advanced ML algorithms could be used to design novel derivatives of this compound from the ground up, tailored to have specific desired properties for a particular application.
Discovery of Undiscovered Non-Therapeutic Functional Applications
While benzimidazoles are widely explored in medicine, their application in materials science and other functional areas is a growing field. isca.me The unique structure of this compound makes it an attractive candidate for creating novel non-therapeutic materials.
Potential future applications to be explored:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The benzimidazole nucleus is an excellent ligand for metal ions. mdpi.com Derivatives of this compound could be used to synthesize novel coordination polymers or MOFs with potential applications in gas storage, catalysis, or sensing.
Organic Dyes for Solar Cells: Benzimidazole-based structures have been successfully used as organic sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The electronic properties of this compound could be tuned by derivatization to create efficient dyes for next-generation photovoltaics.
Corrosion Inhibitors: The nitrogen atoms in the benzimidazole ring can effectively coordinate to metal surfaces, and such compounds are known to be effective corrosion inhibitors. Research into its efficacy for protecting various metals and alloys is a promising avenue.
Functional Polymers: The reactive chloromethyl group allows this compound to be grafted onto or polymerized into various polymer backbones. This could create functional polymers with enhanced thermal stability, specific adsorption properties, or unique optical characteristics. researchgate.net
Rational Design of Next-Generation High-Performance Materials
Building on the discovery of functional applications, the ultimate goal is the rational design of materials with tailored, high-performance properties. rsc.org The this compound scaffold offers a tunable platform for this purpose.
Future perspectives for rational material design include:
Conjugated Polymers for Organic Electronics: By synthesizing polymers incorporating the 5,6-dimethylbenzimidazole (B1208971) unit, it may be possible to fine-tune the electronic band gap, charge mobility, and morphology for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic devices. rsc.org The electron-donating methyl groups can be a key handle for tuning these properties.
Chiral Materials for Optics: Introduction of chiral centers during the derivatization of the chloromethyl group could lead to materials with interesting chiroptical properties, such as circularly polarized luminescence (CPL), which are valuable for advanced display technologies and optical data storage. mdpi.com
Chemosensors: By attaching specific receptor units to the benzimidazole core via the chloromethyl linker, it is possible to design molecules that exhibit a detectable change (e.g., color or fluorescence) upon binding to a specific analyte, such as a metal ion or a biologically relevant molecule.
Self-Assembling Systems: The rigid, aromatic benzimidazole core is conducive to forming ordered structures through π-π stacking and hydrogen bonding. Rational design of derivatives could lead to the creation of complex, self-assembling supramolecular structures like liquid crystals or organogels. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5,6-dimethyl-1H-benzimidazole, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions under acidic catalysis. For example, solid-phase synthesis using CH₃SO₃H-SiO₂ as a catalyst has been effective for analogous benzimidazole derivatives, yielding products with high purity (analytical C: 77.61%, H: 5.24%, N: 16.80%) . Optimization includes:
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Key methods include:
- Elemental analysis : Validates empirical formulas (e.g., C: 77.71%, H: 5.30%, N: 16.99% for derivatives) .
- FT-IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~698 cm⁻¹, benzimidazole ring vibrations at 1523–1345 cm⁻¹) .
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methyl and chloromethyl groups) .
- X-ray crystallography : Confirms molecular geometry via single-crystal diffraction, often refined using SHELX .
Advanced Research Questions
Q. How does the substitution pattern on the benzimidazole core influence antiviral activity?
Structure-activity relationship (SAR) studies reveal:
- Chloromethyl group : Enhances lipophilicity, improving membrane permeability for antiviral action .
- 5,6-Dimethyl substitution : Reduces steric hindrance, facilitating binding to viral targets (e.g., HIV protease) .
- Positional effects : 2-substituted derivatives show higher selectivity against HIV compared to 5,6-dichloro analogs .
Methodological insight : Antiviral assays (e.g., plaque reduction) require controlled cytotoxicity testing to distinguish therapeutic indices .
Q. What methodologies are used to assess the ecotoxicological impact of benzimidazole derivatives?
- Acute toxicity assays : Ceriodaphnia dubia lethality tests correlate toxicity with log concentration (linear regression models; LC₅₀ for 5,6-dimethyl-1H-benzimidazole: ~10 µg/mL) .
- QSAR modeling : Predicts toxicity based on substituent electronegativity and hydrophobicity .
- Structural alerts : Chloromethyl groups increase toxicity due to reactive electrophilic intermediates .
Q. What challenges arise in determining the crystal structure of this compound?
- Crystal twinning : Common in benzimidazoles due to planar geometry; addressed using SHELXL for refinement .
- Disorder management : Chloromethyl groups may exhibit positional disorder, resolved via anisotropic displacement parameters .
- Data collection : High-resolution synchrotron data (≤0.8 Å) improves accuracy for light atoms (C, N, Cl) .
Q. How can computational chemistry aid in designing benzimidazole-based inhibitors?
- Docking studies : Predict binding modes to targets (e.g., HIV reverse transcriptase) using software like AutoDock .
- MD simulations : Assess stability of inhibitor-target complexes over nanosecond timescales .
- Free energy calculations : MM-PBSA/GBSA methods estimate binding affinities for SAR optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
